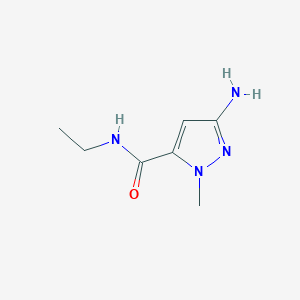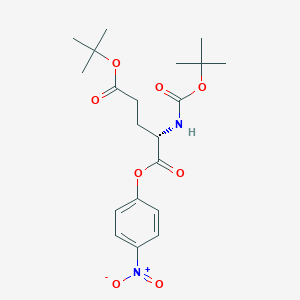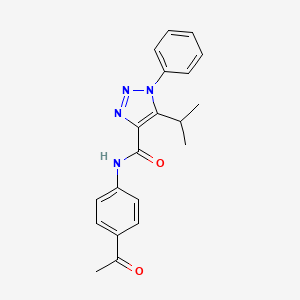
(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds has demonstrated various synthesis pathways. For example, the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3-diyl]diacetate showcases photoinduced one-electron reductive β-activation for stereoselective CC bond formation (Pandey, Gaikwad, & Gadre, 2012). Similarly, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles based on 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones highlights the application of cyclohexanones in complex molecule construction (Dyachenko, Sukach, Dyachenko, Zubatyuk, & Shishkin, 2010).
Molecular Structure Analysis
Molecular structure plays a critical role in determining the chemical reactivity and physical properties of compounds. The morpholine ring, for instance, adopts a chair conformation with the acetic acid moiety in an equatorial position, which influences its interaction with biological receptors (Frydenvang, Enna, & Krogsgaard‐Larsen, 1997).
Chemical Reactions and Properties
The reactivity of these compounds under various conditions can lead to interesting transformations. For instance, electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been explored, showcasing how the introduction of fluorine atoms affects the chemical behavior of morpholine derivatives (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara Kunio, 1998).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point are crucial for the practical application of these compounds. For example, studies on dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid revealed insights into molecular self-diffusion, which are essential for understanding the behavior of these compounds in solution (Ihre, Hult, & Söderlind, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for the utility of these compounds. The study on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of nicotinates and pyridocinnolines, illustrates the diverse reactivity of structurally related compounds (Al-Mousawi & El-Apasery, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
- Antimicrobial and Antifungal Agents : Some derivatives of 2,6-dimethylmorpholine have been synthesized and evaluated for antimicrobial and hemolytic activity. Compounds with certain substitutions on the morpholine ring showed active antimicrobial properties against selected microbial species, indicating potential as antimicrobial agents (Gul et al., 2017).
- Carnitine Acyltransferase Inhibitors : Derivatives of 2,6-dimethylmorpholine, such as hemiacylcarnitiniums, have been synthesized and evaluated for their potential as carnitine acyltransferase inhibitors. These compounds could have implications in treating metabolic disorders (Gandour et al., 1992).
Organic Synthesis and Materials Science
- Synthesis of Azo Disperse Dyes : (2S,6S)-2,6-dimethylmorpholine derivatives have been used as components in the synthesis of azo disperse dyes. These dyes were characterized by various spectroscopic techniques, indicating applications in materials science and chemistry (Rufchahi et al., 2014).
- Electrochemical Fluorination : The electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives have been explored, demonstrating the formation of fluorinated compounds which have potential applications in the development of novel organic molecules and materials (Takashi et al., 1998).
Biomedical Research
- GABA(B) Receptor Antagonism : Morpholino-acetic acid analogues, like Sch 50911, are identified as selective GABA(B) receptor antagonists, which have implications in neurological research and potential therapeutic applications (Ong et al., 1998).
Safety And Hazards
Direcciones Futuras
The future directions of research into these compounds involve further elucidation of their mechanisms of action and potential therapeutic uses. For instance, new studies will continue to define the role of ketamine and its metabolites in clinical medicine . Furthermore, the potential role of the brain–gut microbiota axis and brain-spleen axis in stress-related psychiatric disorders and in the antidepressant-like action of arketamine is being explored .
Propiedades
IUPAC Name |
(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3/t7-;5-,6-/m10/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALUPIVEBULWHN-HNZGJALOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


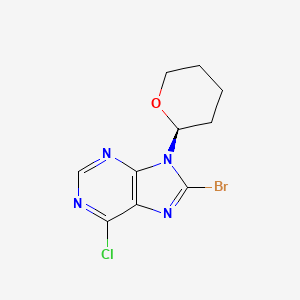
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
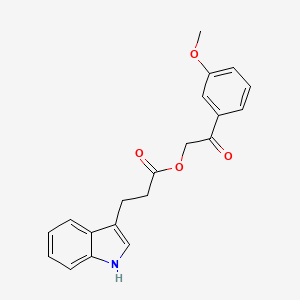
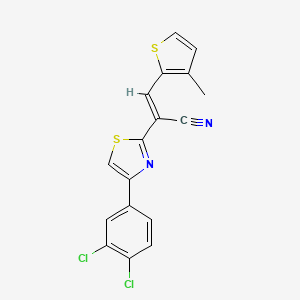
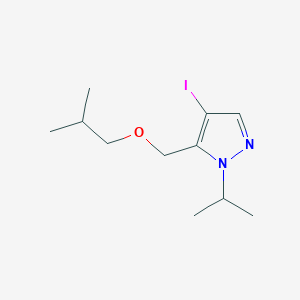
![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

